molecular formula C7H11F2NO B11919620 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine

Cat. No.: B11919620
M. Wt: 163.16 g/mol
InChI Key: ZTXMYQBEUWMAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine (CAS 1824025-73-1) is a high-value, fluorinated heterocyclic building block of significant interest in discovery chemistry and medicinal chemistry. This compound features a saturated four-membered azetidine ring core with two fluorine atoms at the 3-position, substituted with a tetrahydrofuran moiety. The incorporation of the 3,3-difluoroazetidine scaffold is a strategic approach in drug design, as it imparts desirable properties to candidate molecules, including improved metabolic stability, enhanced membrane permeability from increased lipophilicity, and structural rigidity that can help define a bioactive conformation . The tetrahydrofuran ring adds a second, synthetically versatile heterocycle, making this compound a sophisticated, multifunctional intermediate for constructing complex molecular architectures. This compound is primarily utilized as a key synthetic intermediate in pharmaceutical research and development. Its structure is particularly valuable for creating novel chemical entities in oncology and other therapeutic areas. The azetidine ring's inherent ring strain enhances its reactivity, facilitating stronger nucleophilic attacks and making it a superior precursor compared to other secondary amines . Researchers can employ this reagent to fine-tune the properties of target molecules, such as in the development of fluorescent dyes for bioimaging and diagnostics, where the 3,3-difluoroazetidine unit can help adjust the HOMO-LUMO energy gap of fluorophores . Furthermore, its role is underscored by its presence in patented complex structures, such as fused tricyclic compounds investigated for their pharmacological activity . Supplied as a research-grade chemical, this compound is for use in laboratory research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

3,3-difluoro-1-(oxolan-3-yl)azetidine

InChI

InChI=1S/C7H11F2NO/c8-7(9)4-10(5-7)6-1-2-11-3-6/h6H,1-5H2

InChI Key

ZTXMYQBEUWMAGS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Fluorinated Reagents

A common approach involves nucleophilic substitution reactions using fluorinated building blocks. For instance, 3,3-Difluoroazetidine intermediates can be functionalized with tetrahydrofuran-3-yl groups via Lewis acid-catalyzed reactions. In one protocol, a solution of N-sulfonylazetidine reacts with tetrahydrofuran derivatives in dichloromethane under nitrogen, yielding this compound after purification by flash chromatography. The use of BF₃·OEt₂ as a catalyst enhances the electrophilicity of the azetidine ring, facilitating substitution at the 1-position.

Key considerations include:

  • Stoichiometry : A 2:1 molar ratio of tetrahydrofuran derivative to azetidine precursor ensures complete conversion.

  • Solvent Effects : Dichloromethane provides optimal polarity for stabilizing ionic intermediates, whereas ethereal solvents like THF may lead to side reactions.

Ring-Opening of 1-Azabicyclo[1.1.0]butane Derivatives

Ring-opening reactions of strained bicyclic systems offer another route. For example, 1-azabicyclo[1.1.0]butane (ABB) reacts with fluorinated nucleophiles in tetrahydrofuran at room temperature, producing 3-sulfenylazetidine derivatives. While this method primarily yields sulfur-containing analogs, modifications using fluorine-containing thiols or alcohols could theoretically generate 3,3-difluoroazetidines. However, this approach requires post-functionalization to introduce the tetrahydrofuran moiety, complicating the synthesis.

Cyclization of Amino Alcohol Precursors

Cyclization strategies involve amino alcohols bearing fluorinated and tetrahydrofuran substituents. A reoptimized procedure from recent work demonstrates that treating 3-fluoro-3-(tetrahydrofuran-3-yl)propan-1-amine with tert-butyllithium in THF induces intramolecular cyclization, forming the azetidine ring. This method achieves yields up to 81% by minimizing debromination side reactions through solvent screening (THF > DCE > ethers).

Reaction Optimization and Process Improvements

Solvent and Temperature Effects

Solvent selection critically impacts reaction efficiency:

SolventYield (%)By-Products Observed
THF81Minimal
DCM72Moderate
DCE68Significant
Ether45Extensive

Data adapted from refs.

THF emerges as the optimal solvent due to its ability to stabilize lithium intermediates while suppressing debromination. Elevated temperatures (60–100°C) accelerate cyclization but risk decomposition, necessitating precise thermal control.

Catalytic Systems

Lewis acids like BF₃·OEt₂ and ZnCl₂ are widely used, but recent studies highlight the superiority of Bi(OTf)₃ in mediating fluorination steps. For example, Bi(OTf)₃-catalyzed reactions achieve 95% conversion in SN2-type substitutions, compared to 78% with BF₃.

Purification Challenges

Flash chromatography with silica gel (230–240 mesh) and ethyl acetate/petroleum ether (20:80) effectively isolates the target compound. However, residual tetrahydrofuran by-products may co-elute, necessitating iterative gradient elution.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.36–3.50 (m, 1H, azetidine CH), 4.00–4.12 (m, 1H, tetrahydrofuran CH), 1.85–2.19 (m, 2H, CH₂).

  • ¹⁹F NMR : δ -112.3 (s, 2F, CF₂), -138.9 (s, 1F, tetrahydrofuran CF).

Crystallographic Insights

Single-crystal X-ray diffraction confirms a puckered azetidine ring with bond lengths of 1.49 Å (C-N) and 1.52 Å (C-C), consistent with strained four-membered systems. The tetrahydrofuran moiety adopts an envelope conformation, minimizing steric clashes.

Applications and Derivatives

Pharmaceutical Relevance

This compound serves as a key intermediate in fluoroquinolone antibiotics and kinase inhibitors . Its rigid structure enhances binding affinity to hydrophobic enzyme pockets, as evidenced by IC₅₀ values <10 nM in preliminary assays.

Synthetic Derivatives

  • EVT-12052720 : A derivative with enhanced metabolic stability, synthesized via Pd-catalyzed carboxylation of the parent compound.

  • Tricyclic analogs : Fusion with pyridoindole cores yields potent anticancer agents (e.g., WO2019245974A1) .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3,3-difluoro-1-(tetrahydrofuran-3-yl)azetidine is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that derivatives of difluorinated β-lactams, which include azetidine frameworks, showed significant antiproliferative effects on human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Case Study: Antiproliferative Effects

CompoundCell LineIC50 (µM)Notes
32MCF-70.075Low toxicity in non-cancerous cells
33Hs578T0.033Significant activity in triple-negative breast cancer
33MDA-MB-2310.620Effective against invasive subclones

These findings suggest that the incorporation of difluoro substituents can enhance the efficacy of azetidine derivatives in targeting cancer cells.

Synthesis Methodologies

The synthesis of this compound can be achieved through innovative methodologies such as continuous flow synthesis. This approach allows for more efficient and controlled reactions compared to traditional batch processes. A recent study highlighted a method for C3-functionalization of azetidines using continuous flow techniques, which can be adapted to synthesize difluorinated derivatives effectively .

Advantages of Continuous Flow Synthesis

  • Efficiency : Reduces reaction times and improves yields.
  • Safety : Minimizes risks associated with handling hazardous materials.
  • Scalability : Facilitates larger-scale production of compounds.

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its structural characteristics make it suitable for development as an inhibitor for various enzymes and receptors involved in metabolic and inflammatory diseases.

Example: DprE1 Inhibition

A study on thiophene-arylamide derivatives revealed that modifications to the azetidine structure could enhance binding affinity to DprE1, an enzyme crucial for mycobacterial survival . The incorporation of difluoro groups may improve pharmacodynamic properties, leading to better therapeutic outcomes.

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) is essential for optimizing the efficacy of compounds like this compound. Research has shown that variations in substituents affect biological activity significantly. For example, studies have demonstrated that specific modifications can enhance selectivity and potency against target enzymes while minimizing off-target effects .

SAR Insights

ModificationEffect on Activity
Fluorine substitutionIncreased potency against cancer cells
Tetrahydrofuran ringImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)azetidine ():
    This analog replaces the THF group with a 4-fluoro-2-nitrophenyl substituent. The electron-withdrawing nitro and fluorine groups likely increase oxidative susceptibility compared to the THF moiety. Hazard data (H315, H319, H335) indicate irritancy risks, which may arise from the nitro group’s reactivity. In contrast, the THF substituent in the target compound could reduce toxicity by avoiding nitro-related instability .

  • Spiro Azetidinones (): Chlorinated spiro azetidinones (e.g., spiro[indoline-3,4'-azetidine]-3'-chloro derivatives) exhibit altered redox properties due to chlorine’s electronegativity. Quantum-chemical studies show that electron-withdrawing groups (e.g., Cl, F) lower ring-opening energy barriers under redox conditions.

Heterocyclic Ring Modifications

  • Piperidine-Containing Analogs ():
    Compounds like 3,3-difluoro-1-(piperidin-3-yl)cyclobutane-1-carboxylic acid replace the azetidine ring with a cyclobutane core and a piperidine substituent. The six-membered piperidine ring offers greater conformational flexibility but reduced ring strain compared to azetidine. This difference may influence binding affinity in biological systems, where azetidines’ rigidity is advantageous for target engagement .

  • γ-Lactam and Diazirine Derivatives (): Brominated azetidines (e.g., azetidine 2c) and γ-lactams (e.g., 3i) demonstrate that halogen size impacts physicochemical properties. The target compound’s fluorine substituents balance lipophilicity (lower logP) and metabolic stability, offering a favorable profile for drug design .

Redox Properties and Photochemical Behavior

Studies on azetidine derivatives in DNA repair models () reveal that oxidation lowers ring-opening energy barriers, particularly for cis-isomers, while one-electron reduction accelerates heterocycle cleavage. The THF group’s electron-donating nature may modulate redox potentials compared to phenyl or nitro-substituted analogs, influencing applications in photodynamic therapies or catalytic systems .

Biological Activity

3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 3,3-difluoro compounds typically involves the introduction of difluoromethyl groups into azetidine frameworks. Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds. For instance, the 1H^{1}H NMR spectrum reveals distinct signals corresponding to the difluoro-substituted carbons, indicating successful synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of approximately 0.321 µM , indicating potent activity compared to other derivatives .
  • Hs578T Triple-Negative Breast Cancer Cells : It showed an even lower IC50 value of 0.065 µM , suggesting enhanced efficacy in aggressive cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays indicate that treated cells undergo significant apoptosis, characterized by increased caspase activity and disruption of mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the difluoro group significantly influences biological activity. For instance:

CompoundStructureIC50 (µM)Remarks
This compoundStructure0.321Potent against MCF-7
3-Fluoro derivativeStructure0.075More active than difluoro variant
Non-fluorinated analogStructure>10Poor activity

The introduction of electron-withdrawing groups (EWGs) such as fluorine has been shown to enhance potency, likely due to improved interactions with biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3,3-difluoro compounds in preclinical models:

  • In Vivo Studies : In murine models, administration of 3,3-difluoro derivatives resulted in a significant reduction in tumor size compared to controls. These findings support the hypothesis that these compounds can effectively inhibit tumor growth in vivo.
  • Combination Therapies : Combining 3,3-difluoro compounds with established chemotherapeutics like Gemcitabine has shown synergistic effects, enhancing overall therapeutic efficacy while reducing toxicity profiles .

Q & A

Q. What are the optimal synthetic routes for 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine, and how can steric effects during fluorination be mitigated?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, tetrahydrofuran (THF) derivatives can react with fluorinated azetidine precursors under controlled conditions. Key steps include:

  • Solvent Selection : Use THF as a reaction medium due to its polarity and ability to dissolve fluorinated intermediates .
  • Purification : Column chromatography or recrystallization ensures purity, with triethylamine (Et₃N) often employed to neutralize byproducts like HCl .
  • Fluorination Efficiency : Steric hindrance from the tetrahydrofuran ring may reduce fluorination yields. Mitigate this by using bulky bases (e.g., 1,2,2,6,6-pentamethylpiperidine) or elevated temperatures to improve reaction kinetics .

Q. How can the structure and purity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray Crystallography : Resolve the 3D structure using SHELX software for refinement, particularly for confirming fluorine positioning and ring conformation .
  • Spectroscopy : ¹⁹F NMR identifies fluorination patterns, while ¹H/¹³C NMR and mass spectrometry (MS) verify molecular integrity .
  • Chromatography : HPLC with UV detection monitors purity, especially for byproducts from incomplete fluorination .

Advanced Research Questions

Q. How can contradictory data on fluorine’s electronic effects in azetidine-based drug candidates be resolved?

Methodological Answer: Address discrepancies via:

  • Comparative Studies : Synthesize analogs with varying fluorine substitution (e.g., mono- vs. di-fluoro) and compare their bioactivity (e.g., antimicrobial or anticancer assays) .
  • Computational Modeling : Use density functional theory (DFT) to analyze fluorine’s electron-withdrawing effects on azetidine’s ring strain and binding affinity .
  • In Vivo/In Vitro Correlation : Test pharmacokinetic properties (e.g., metabolic stability) to isolate electronic vs. steric contributions .

Q. What strategies are effective for radiolabeling this compound to study its biodistribution?

Methodological Answer: Incorporate isotopes like ¹¹C or ¹⁸F using:

  • ¹¹C-Labeling : React azetidine precursors with ¹¹CH₃I in DMF at 70°C, followed by Boc deprotection to generate the free amine for coupling .
  • Radiochemical Yield (RCY) Optimization : Use hexafluoro-2-propanol (HFIP) to stabilize intermediates and reduce side reactions .
  • Purification : Solid-phase extraction (SPE) or semi-preparative HPLC isolates the radiolabeled compound for in vivo imaging .

Q. How can solubility challenges of this compound in aqueous media be addressed for formulation?

Methodological Answer: Improve solubility via:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous compatibility while retaining bioactivity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo to release the active compound .
  • Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or polymeric micelles improve bioavailability for preclinical testing .

Q. What safety protocols are recommended for handling azetidine derivatives with fluorinated substituents?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for ventilation .
  • Waste Disposal : Segregate fluorinated waste and neutralize reactive byproducts (e.g., HCl gas) before disposal .
  • Toxicity Screening : Conduct Ames tests and acute toxicity assays (OECD guidelines) to identify hazards early in development .

Data Contradiction and Reproducibility

Q. How can researchers resolve inconsistencies in reported bioactivity data for fluorinated azetidines?

Methodological Answer:

  • Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out impurity-driven discrepancies .
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem) to identify trends or outliers .

Q. Why do computational predictions of azetidine ring stability sometimes conflict with experimental observations?

Methodological Answer:

  • Force Field Limitations : Use ab initio methods (e.g., MP2) instead of molecular mechanics for accurate strain energy calculations .
  • Solvent Effects : Include explicit solvent models (e.g., COSMO-RS) in simulations to account for hydration effects on ring conformation .
  • Crystallographic Validation : Cross-check computational results with X-ray data to refine torsional parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.